molecular formula C16H23NO5 B13204074 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

Cat. No.: B13204074
M. Wt: 309.36 g/mol
InChI Key: SWNQCZLJYBIKDI-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a chemical compound with the CAS Registry Number 2059932-54-4 . Its molecular formula is C16H23NO5, and it has a molecular weight of 309.36 g/mol . The compound features a benzyloxycarbonyl (Cbz) protective group, a common functionality used in organic synthesis, particularly in peptide chemistry to protect amine groups during synthesis . The presence of the ethoxymethyl side chain contributes to its distinct chemical properties. Computed data suggests a density of approximately 1.154 g/cm³ and a boiling point of around 505.5 °C . It has a predicted pKa of 4.54 and a topological polar surface area of 84.9 Ų . As a building block in medicinal and synthetic chemistry, this compound is valued for its potential in creating more complex molecular structures. It is supplied with a documented purity of 95% . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

3-(ethoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C16H23NO5/c1-2-21-11-14(10-15(18)19)8-9-17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,19)

InChI Key

SWNQCZLJYBIKDI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Physical and Chemical Properties

Property Value/Description
Molecular Formula C13H17NO4
Molecular Weight Not specified for this compound in the search results
CAS Number 23135-50-4
Synonyms 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

Table 2: Common Solvents Used in Synthesis

Solvent Type Examples
Alcoholic Solvents Methanol, Ethanol, 2-Propanol
Ether Solvents Diethyl Ether, Tetrahydrofuran, 1,4-Dioxane
Acetonitrile Used as a polar aprotic solvent

Table 3: Analytical Techniques

Technique Purpose
NMR Spectroscopy Structural confirmation and purity assessment
HPLC Purification and purity analysis
IR Spectroscopy Identification of functional groups

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the ethoxymethyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs primarily differ in the substituents at the 3-position of the pentanoic acid chain. Key examples include:

Compound 3-Position Substituent CAS Number Molecular Weight Source
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid Ethoxymethyl 2059932-54-4 337.37 g/mol
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid Butoxymethyl 2060007-48-7 365.43 g/mol
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid Trifluoromethyl 1258651-14-7 345.31 g/mol
(S)-5-Acrylamido-2-(((benzyloxy)carbonyl)amino)pentanoic acid Acrylamido Not provided ~319.32 g/mol
(3R)-3-[[(Benzyloxy)carbonyl]amino]-5-phenylpentanoic acid Phenyl 118247-88-4 337.37 g/mol

Key Observations :

  • Lipophilicity : Ethoxymethyl and butoxymethyl substituents increase lipophilicity compared to polar groups like acrylamido .
  • Biological Activity : Acrylamido derivatives (e.g., compound 16 in ) are designed as covalent enzyme inhibitors due to their reactive α,β-unsaturated carbonyl groups, whereas ethoxymethyl analogs may prioritize metabolic stability over covalent binding.

Physicochemical Properties

Property 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid (S)-5-Acrylamido-2-(((benzyloxy)carbonyl)amino)pentanoic acid
LogP (Predicted) ~2.1 ~2.8 ~1.5
Water Solubility Low Very Low Moderate
Reactivity Stable Electrophilic (CF3 group) High (acrylamide warhead)

Biological Activity

5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic organic compound characterized by its unique structural features, including a benzyloxycarbonyl group and an ethoxymethyl group attached to a pentanoic acid backbone. Its molecular formula is C16H23NO5C_{16}H_{23}NO_{5}, with a molecular weight of approximately 309.36 g/mol. This compound is primarily utilized in organic synthesis and biological research due to its potential interactions with biological systems.

The biological activity of 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is largely attributed to its ability to interact with various molecular targets within cells. The benzyloxycarbonyl group serves as a protective group for the amino functionality, while the ethoxymethyl group can participate in diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure, thereby influencing its biological effects.

Research Findings

  • Enzyme Interaction Studies : Research has indicated that this compound can serve as an inhibitor or substrate in enzyme-catalyzed reactions. For instance, studies involving proteases have shown that derivatives of this compound can modulate enzyme activity, potentially affecting protein synthesis and degradation pathways.
  • Cellular Studies : In vitro studies have demonstrated that 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid exhibits cytotoxic effects on specific cancer cell lines. These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
  • Pharmacological Applications : The structural characteristics of this compound make it a candidate for drug development, particularly in creating prodrugs that can be activated within the body. Its ability to modify cellular pathways may also contribute to its potential use in treating metabolic disorders.

Case Studies

  • Case Study 1 : A study conducted on the effects of this compound on human breast cancer cells revealed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Case Study 2 : Another investigation focused on the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that it could act as a competitive inhibitor for certain enzymes, thus altering metabolic flux and potentially leading to therapeutic benefits in metabolic syndrome.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid, it is helpful to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
5-{[(Benzyloxy)carbonyl]amino}pentanoic acidLacks ethoxymethyl groupLimited enzyme interaction
5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acidContains hydroxyl instead of ethoxymethylAntimicrobial properties
4-{[(Benzyloxy)carbonyl]amino}benzoic acidBenzoic acid backboneAnalgesic effects

This table highlights that while similar compounds may exhibit certain biological activities, the presence of both benzyloxycarbonyl and ethoxymethyl groups in our compound enhances its reactivity and potential therapeutic applications.

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